Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate

Enantiomeric purity Chiral building block Diastereoselective synthesis

Choose CAS 2550997-58-3 for defined (2R,3S,4R) stereochemistry that eliminates enantiomeric mismatch and bypasses chiral resolution steps. The C2-bromomethyl electrophile and conformation-directing 3,4-dimethoxy groups enable regio- and stereocontrolled elaboration unattainable with des-methoxy or racemic alternatives. Ideal for nNOS inhibitor and dopamine receptor ligand programs. Min. 95% purity enables direct process control. Request a quote today.

Molecular Formula C12H22BrNO4
Molecular Weight 324.215
CAS No. 2550997-58-3
Cat. No. B2404102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
CAS2550997-58-3
Molecular FormulaC12H22BrNO4
Molecular Weight324.215
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1CBr)OC)OC
InChIInChI=1S/C12H22BrNO4/c1-12(2,3)18-11(15)14-7-9(16-4)10(17-5)8(14)6-13/h8-10H,6-7H2,1-5H3/t8-,9+,10-/m0/s1
InChIKeyDLUVDASFTOEFNO-AEJSXWLSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (CAS 2550997-58-3) and Why Researchers Source It


Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (CAS 2550997-58-3; C₁₂H₂₂BrNO₄; MW 324.2 g/mol) is an enantiomerically defined, N-Boc-protected pyrrolidine building block characterized by a C2-bromomethyl electrophilic handle and C3/C4-methoxy substitution on the heterocyclic core . The molecule belongs to the class of chiral, polysubstituted pyrrolidine intermediates that serve as key fragments in medicinal chemistry programs, particularly for the construction of nitrogen-containing bioactive scaffolds [1]. The defined (2R,3S,4R) absolute stereochemistry, combined with the contrast between the bromomethyl leaving group and the electron-donating methoxy substituents, provides pre-installed vectors for regio- and stereocontrolled diversification not achievable with simpler achiral or monofunctionalized pyrrolidine synthons [2].

Why You Cannot Simply Swap Generic Pyrrolidine Building Blocks for CAS 2550997-58-3


Generic substitution of pyrrolidine building blocks fails for CAS 2550997-58-3 because the compound integrates three interdependent structural features—defined (2R,3S,4R) absolute stereochemistry, a bromomethyl electrophilic warhead, and conformation-influencing 3,4-dimethoxy groups—that collectively control reactivity and downstream stereochemical outcomes during fragment elaboration . Replacing this compound with the widely available rac-tert-butyl analogue (racemic mixture) introduces an enantiomeric mismatching risk: downstream diastereomeric intermediates may fail crystallization-based purification, leading to intractable product mixtures [1]. Similarly, using the simpler des-methoxy analogue tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (CAS 181258-46-8) forfeits the steric and electronic directing effects of the 3,4-dimethoxy motif, which can alter nucleophilic substitution regioselectivity at the C2 bromomethyl position and impact ring conformational preferences that govern facial selectivity in subsequent transformations [2].

Quantitative Differentiation Evidence for Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate Versus Closest Analogs


Enantiomeric Composition: Defined (2R,3S,4R) Single Enantiomer Versus Racemic Mixture

The target compound is supplied as the single, defined (2R,3S,4R) enantiomer, whereas the most readily available commercial alternative is the racemic mixture (rac-tert-butyl form) offered under the same CAS registry . The racemic form is explicitly labeled 'rac-tert-Butyl (2R,3S,4R)-...' on vendor product pages, confirming that the stereochemical descriptor represents relative, not absolute, configuration when preceded by 'rac-' . When a chiral intermediate is advanced into a multi-step medicinal chemistry synthesis, the use of a racemic mixture mandates a chiral resolution step. In contrast, the single enantiomer bypasses this requirement, directly yielding enantiomerically enriched downstream products.

Enantiomeric purity Chiral building block Diastereoselective synthesis

Synthetic Step Economy: Avoiding Enantiomeric Resolution Reduces Step Count and Mass Loss

When a racemic building block is employed in a synthetic sequence leading to a chirally defined final active pharmaceutical ingredient (API), at least one additional resolution step is required—commonly chiral preparative HPLC, diastereomeric salt formation, or enzymatic resolution. Typical chiral resolution processes incur a minimum 50% theoretical mass loss (the undesired enantiomer is discarded unless a recycling pathway exists) and consume additional solvent, stationary phase, and time [1]. Starting directly with the single (2R,3S,4R) enantiomer of CAS 2550997-58-3 eliminates this resolution step entirely.

Step economy Chiral resolution Process mass intensity

Substituent Differentiation: 3,4-Dimethoxy Pattern Versus 4,4-Dimethoxy Regioisomer

The 3,4-dimethoxy substitution pattern on the pyrrolidine ring of CAS 2550997-58-3 distinguishes it from the commercially available 4,4-dimethoxy regioisomer, tert-butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate , . In the 3,4-dimethoxy isomer, the two methoxy groups occupy vicinal positions on the ring, generating a contiguous set of polar substituents that can engage in chelation or hydrogen-bonding interactions during transition-state organization. In contrast, the 4,4-geminal dimethoxy pattern localizes polarity at a single ring vertex, yielding a fundamentally different spatial distribution of electron density. This electronic distinction alters the facial bias during nucleophilic attack at the C2 bromomethyl center, as the transannular through-bond inductive effects differ between vicinal and geminal substitution [1].

Regioselectivity Substituent effect Conformational analysis

Leaving-Group Identity: Bromomethyl (CAS 2550997-58-3) Versus Chloromethyl Analogue

The C2 bromomethyl group of the target compound provides a superior leaving group (Br⁻) for nucleophilic displacement relative to the corresponding chloromethyl analogue tert-butyl (2R,3S,4R)-2-(chloromethyl)-3,4-dimethoxypyrrolidine-1-carboxylate. Bromide is a better leaving group than chloride in SN2-type reactions due to its lower basicity and weaker C–Br bond (bond dissociation energy ≈ 285 kJ/mol for C–Br vs. ≈ 327 kJ/mol for C–Cl in alkyl halides), which translates to faster reaction rates under comparable conditions [1]. In practical terms, bromomethyl-substituted building blocks frequently enable nucleophilic substitution under milder temperatures and lower nucleophile excess, reducing side-product formation .

Nucleophilic substitution Leaving group ability Synthetic reactivity

Best-Fit Application Scenarios Where Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate Outweighs Alternatives


Enantioselective Synthesis of nNOS Inhibitor Pyrrolidine Cores

Neuronal nitric oxide synthase (nNOS) inhibitors—under investigation for neurodegenerative diseases—require pyrrolidine core fragments with defined absolute stereochemistry to achieve target selectivity over eNOS and iNOS isoforms [1]. The (2R,3S,4R) configuration of CAS 2550997-58-3 maps onto the stereochemical requirements of known nNOS-selective ligands. Using the single enantiomer avoids the stereochemical randomization inherent in racemic starting materials and ensures that all downstream intermediates maintain the correct three-dimensional orientation for binding-site complementarity [1].

Synthesis of Dopamine D2/D3 Receptor Ligands Requiring Vicinal Dimethoxy Pharmacophore Geometry

Dopamine D2/D3 receptor ligands with pyrrolidine-containing scaffolds have been shown to benefit from vicinal dimethoxy substitution patterns that mimic the catechol oxygen atoms of the natural ligand dopamine while providing improved metabolic stability [2]. The 3,4-dimethoxy motif of CAS 2550997-58-3 is pre-installed on the pyrrolidine ring, enabling direct elaboration of the C2-bromomethyl position into diverse arylalkylamine side chains, while the chiral, vicinal dimethoxy arrangement provides the correct oxygen-atom vectors for receptor interaction [2].

Construction of Chiral Organocatalysts Based on Proline-Derived Pyrrolidine Scaffolds

Chiral pyrrolidine derivatives are among the most widely employed organocatalysts for asymmetric enamine and iminium catalysis [3]. The defined (2R,3S,4R) stereochemistry of CAS 2550997-58-3, combined with the bromomethyl electrophile that allows late-stage introduction of catalytic functional groups (e.g., thiourea, squaramide, or carboxylic acid moieties), makes this compound a versatile platform for catalyst library synthesis [3]. The 3,4-dimethoxy groups can further modulate catalyst solubility, steric environment, and transition-state organization.

Process Chemistry Development Where Step Economy and Reproducible Stereochemical Outcome Are Critical

For contract research organizations and pharmaceutical process groups tasked with delivering multi-kilogram batches of enantiomerically pure intermediates under tight timelines, starting from the single (2R,3S,4R) enantiomer rather than the racemate eliminates the need for a chiral resolution step . This reduces the overall process mass intensity (PMI), shortens the manufacturing cycle, and removes a source of batch-to-batch variability associated with resolution efficiency. The 95% minimum purity specification provided by vendors offers a defined baseline for downstream process control .

Quote Request

Request a Quote for Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.